![molecular formula C11H18N4 B2828176 2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1178432-88-6](/img/structure/B2828176.png)
2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine
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Overview
Description
“2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidinamines. Pyrimidinamines are a group of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and an amine group .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, pyrimidinamines are generally synthesized using a variety of methods, including cyclization, cycloaddition, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrimidine ring substituted with two methyl groups at the 2nd and 6th positions, and an amine group at the 4th position. The amine group is further substituted with a piperidine ring .Scientific Research Applications
Formation and Detection of Heterocyclic Amines
Heterocyclic amines are formed during the cooking of meat and fish at high temperatures. Studies have shown that these compounds, including 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are genotoxic and carcinogenic in animal models. The exposure to these compounds via dietary sources has been a concern due to their potential health implications in humans (Turteltaub et al., 1999).
Metabolism and Biological Monitoring
The metabolism of HCAs involves their activation by specific enzymes, leading to the formation of DNA adducts, which are considered a critical step in carcinogenesis. Studies have explored the use of biological monitoring to assess exposure to HCAs through the detection of their metabolites in human urine and hair, providing insights into individual exposure levels and potential health risks (Bessette et al., 2009).
Health Implications
Research has indicated a potential association between the intake of HCAs from cooked meats and the risk of developing certain types of cancer, including prostate and lung cancer. The extent of exposure to these carcinogens can be influenced by cooking methods, dietary habits, and individual metabolic differences (Cross et al., 2005).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s likely that 2,6-dimethyl-n-(piperidin-4-yl)pyrimidin-4-amine interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .
properties
IUPAC Name |
2,6-dimethyl-N-piperidin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-7-11(14-9(2)13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNOBZMUGJIHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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